N-(sec-butyl)-3,4-dichloro-2-methoxybenzenesulfonamide
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Overview
Description
N-(sec-butyl)-3,4-dichloro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C11H15Cl2NO3S and its molecular weight is 312.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0149699 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that compounds with a nitrile group can bring additional benefits including enhanced binding affinity to the target . The sec-butyl group is a four-carbon alkyl radical or substituent group derived from either of the two isomers (n-butane and isobutane) of butane .
Mode of Action
The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
It is known that the continuous catalytic formation of n-(butoxymethyl)-2,6-diethyl-n-propylaniline and n-(butoxymethyl)-2-ethylaniline occurs, due to the hydrolysis of chlorine atoms and dealkylation of nitrogenous alkyl chains .
Pharmacokinetics
The nitrile group in pharmaceuticals has been associated with improved pharmacokinetic profiles .
Result of Action
The nitrile group in pharmaceuticals has been associated with enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and assessments of its potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
N-butan-2-yl-3,4-dichloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-4-7(2)14-18(15,16)9-6-5-8(12)10(13)11(9)17-3/h5-7,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHAUHVXTIWQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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